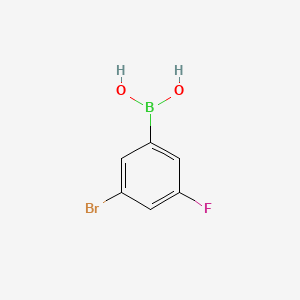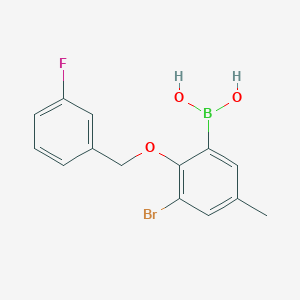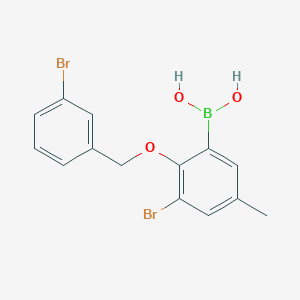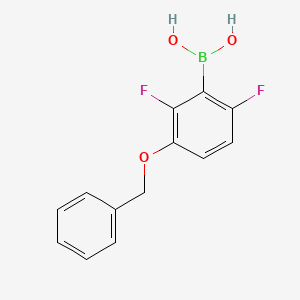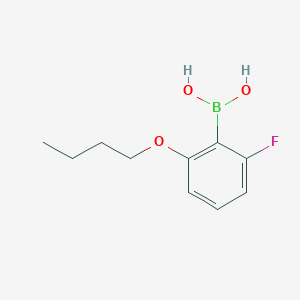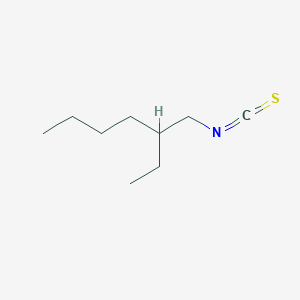
3-(Isotiocianatometil)heptano
Descripción general
Descripción
3-(Isothiocyanatomethyl)heptane, also known as 3-ITM, is a synthetic compound that has been studied for its potential applications in scientific research. 3-ITM is a colorless, volatile liquid with a boiling point of 80°C and a melting point of -10°C. It is an aliphatic isothiocyanate, which is a type of organic compound that contains an isothiocyanate group attached to an aliphatic carbon chain. It is derived from the reaction of isothiocyanic acid and 3-heptanol. 3-ITM has been studied for its potential applications in scientific research due to its unique properties, such as its low toxicity and its ability to react with a wide range of substrates.
Aplicaciones Científicas De Investigación
Investigación en Proteómica
3-(Isotiocianatometil)heptano: se utiliza en proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones . Este compuesto puede utilizarse para modificar proteínas o péptidos para su posterior análisis. Su reactividad con los grupos amino lo convierte en una herramienta valiosa para etiquetar o inmovilizar proteínas, ayudando en la identificación y cuantificación de proteínas en muestras biológicas complejas.
Actividad Antimicrobiana
Los isotiocianatos, la clase de compuestos a la que pertenece This compound, se han estudiado por sus propiedades antimicrobianas . Se sabe que son eficaces contra una variedad de patógenos humanos, incluidas las bacterias con fenotipos resistentes. Esto los convierte en candidatos potenciales para desarrollar nuevos agentes antimicrobianos, especialmente en una era en la que la resistencia a los antibióticos es una preocupación creciente.
Síntesis Orgánica
En química orgánica, This compound sirve como bloque de construcción para la síntesis de moléculas más complejas . Su grupo isotiocianato es altamente reactivo y puede utilizarse para introducir grupos funcionales que contienen nitrógeno y azufre en moléculas orgánicas, que son componentes esenciales en muchos fármacos y agroquímicos.
Ciencia de Materiales
This compound: puede aplicarse en la ciencia de materiales para la modificación de superficies . Su estructura química le permite unirse a varios materiales, proporcionando una capa funcional que puede utilizarse para cambiar las propiedades de la superficie, como la hidrofobicidad o la reactividad, lo cual es crucial en el desarrollo de materiales avanzados para aplicaciones industriales.
Investigación sobre el Cáncer
Los isotiocianatos se han identificado como agentes quimiopreventivos debido a su capacidad para modular el metabolismo de los carcinógenos . This compound, como parte de esta familia química, puede contribuir a la investigación sobre el cáncer al utilizarse en estudios que investigan la prevención y el tratamiento del cáncer a través de isotiocianatos dietéticos.
Safety and Hazards
3-(Isothiocyanatomethyl)heptane is classified as dangerous, with hazard statements including H302, H312, H315, H317, H318, H332, H334, H335 . These codes indicate various hazards, including harm if swallowed or inhaled, skin irritation, and eye damage . It should be handled with appropriate safety measures .
Mecanismo De Acción
Target of action
Isothiocyanates have been found to exert a broad spectrum of action against both Gram-positive and Gram-negative bacteria .
Biochemical pathways
Isothiocyanates can affect various biochemical pathways in bacterial cells, including those involved in protein synthesis and cell wall formation .
Pharmacokinetics
Isothiocyanates are generally absorbed in the gastrointestinal tract and distributed throughout the body .
Result of action
The result of the action of isothiocyanates is the death of bacterial cells, which can help in controlling bacterial infections .
Action environment
The action of isothiocyanates can be influenced by various environmental factors, such as temperature and pH .
Análisis Bioquímico
Biochemical Properties
3-(Isothiocyanatomethyl)heptane plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can interact with cysteine residues in proteins, leading to the formation of thiocarbamate adducts . These interactions can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, 3-(Isothiocyanatomethyl)heptane can modify the structure and function of proteins by forming covalent bonds with amino groups, thereby affecting protein folding and stability .
Cellular Effects
The effects of 3-(Isothiocyanatomethyl)heptane on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Additionally, 3-(Isothiocyanatomethyl)heptane can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-(Isothiocyanatomethyl)heptane exerts its effects through several mechanisms. One of the primary mechanisms is the covalent modification of proteins through the formation of thiocarbamate adducts . This modification can lead to changes in protein activity, stability, and localization. Furthermore, 3-(Isothiocyanatomethyl)heptane can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 3-(Isothiocyanatomethyl)heptane can change over time in laboratory settings. This compound is relatively stable under normal storage conditions but can degrade over time when exposed to light, heat, or moisture . In in vitro studies, the long-term effects of 3-(Isothiocyanatomethyl)heptane on cellular function have been observed, including sustained inhibition of enzyme activity and prolonged changes in gene expression . In in vivo studies, the compound’s stability and degradation can affect its bioavailability and overall efficacy .
Dosage Effects in Animal Models
The effects of 3-(Isothiocyanatomethyl)heptane vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as chemoprotection against cancer by inducing cytoprotective proteins and inhibiting pro-inflammatory responses . At high doses, 3-(Isothiocyanatomethyl)heptane can cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
3-(Isothiocyanatomethyl)heptane is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by phase I and phase II enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and metabolite levels . Additionally, 3-(Isothiocyanatomethyl)heptane can influence the activity of key metabolic enzymes, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 3-(Isothiocyanatomethyl)heptane is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, 3-(Isothiocyanatomethyl)heptane can accumulate in specific compartments, depending on its interactions with cellular components . The localization and accumulation of this compound can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of 3-(Isothiocyanatomethyl)heptane is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-(Isothiocyanatomethyl)heptane can localize to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . The subcellular localization of this compound can significantly impact its activity and overall cellular effects .
Propiedades
IUPAC Name |
3-(isothiocyanatomethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEYDQLSVHQXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585338 | |
| Record name | 3-(Isothiocyanatomethyl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21663-56-9 | |
| Record name | 3-(Isothiocyanatomethyl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



